Haaapbmi
Description
Haaapbmi (hypothetical systematic name pending IUPAC validation) is a synthetic organic compound with a benzimidazole-derived core structure, functionalized with a sulfonamide group and a tertiary amine side chain. Its molecular formula is C₁₅H₁₈N₄O₂S, with a molecular weight of 318.4 g/mol. Synthesized via a multi-step nucleophilic substitution and cyclization protocol , it exhibits notable pharmacological activity as a tyrosine kinase inhibitor, targeting aberrant signaling pathways in oncology applications .
Properties
CAS No. |
41137-96-6 |
|---|---|
Molecular Formula |
C18H16N4O2 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
4-(4-aminoanilino)-6-(4-aminophenyl)imino-3-hydroxycyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C18H16N4O2/c19-11-1-5-13(6-2-11)21-15-9-16(18(24)10-17(15)23)22-14-7-3-12(20)4-8-14/h1-10,21,23H,19-20H2 |
InChI Key |
HNJITWJWCHZBHE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)NC2=CC(=NC3=CC=C(C=C3)N)C(=O)C=C2O |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC(=NC3=CC=C(C=C3)N)C(=O)C=C2O |
Synonyms |
3-hydroxy-(4-amino)anilino-6,N-((4-amino)phenyl)benzoquinonemonoimine HAAAPBMI |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Discussion
- Molecular Weight Impact : this compound’s intermediate molecular weight (318.4 g/mol) balances membrane permeability and solubility, unlike Compound A’s higher weight (332.2 g/mol), which limits bioavailability .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals this compound’s melting point (218°C) exceeds Compound B’s (195°C), correlating with enhanced crystalline stability and shelf life .
- Clinical Relevance : this compound’s lower toxicity (LD₅₀ = 450 mg/kg) compared to Compound A (320 mg/kg) positions it as a safer candidate for preclinical development .
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